4-(Piperidin-2-YL)pyrimidin-2-amine

Description

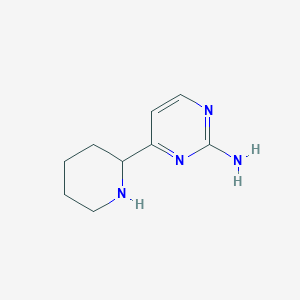

4-(Piperidin-2-yl)pyrimidin-2-amine is a nitrogen-containing heterocyclic compound featuring a pyrimidine core substituted with a piperidin-2-yl group at position 4 and an amine group at position 2. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound has been synthesized for crystallographic studies to understand its structural features, which are critical for drug design . The piperidine moiety contributes to basicity and hydrogen-bonding capacity, while the pyrimidine core enables π-π stacking interactions with biological targets.

Properties

Molecular Formula |

C9H14N4 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-piperidin-2-ylpyrimidin-2-amine |

InChI |

InChI=1S/C9H14N4/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7/h4,6-7,11H,1-3,5H2,(H2,10,12,13) |

InChI Key |

UHUZDDYRARRRRT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=NC(=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-YL)pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyrimidine with a piperidine derivative under suitable conditions. The reaction often requires a catalyst and may be carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of the pyrimidine ring followed by the introduction of the piperidine moiety. Optimization of reaction conditions, such as temperature, pressure, and catalyst choice, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-2-YL)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for introducing halogens.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

4-(Piperidin-2-YL)pyrimidin-2-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-2-YL)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can affect cell proliferation, survival, and apoptosis.

Comparison with Similar Compounds

Piperazine vs. Piperidine Derivatives

- 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (Compound 34 in ) :

- The piperazine ring (vs. piperidine) introduces an additional nitrogen, increasing polarity and basicity.

- Demonstrated antimalarial activity against Plasmodium falciparum with optimized ADME profiles .

- Key Difference : Piperazine derivatives generally exhibit higher solubility but may suffer from metabolic instability due to the secondary amine.

Halogenated and Aromatic Substituents

- 4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine (): Chlorine atoms enhance electronegativity and binding affinity to hydrophobic enzyme pockets.

- 4-(4-Methylpiperidin-1-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine () :

Heterocyclic Additions and Hybrid Structures

Thiazole and Pyridine Hybrids

- 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (): The thiazole and pyridine substituents confer potent inhibition of CDK4/6 kinases (IC₅₀ < 10 nM). Demonstrated oral bioavailability and tumor growth inhibition in xenograft models . Key Advantage: Bulky substituents enhance target binding but may reduce solubility compared to simpler piperidine derivatives.

Quinoline and Indole Hybrids

- 4-(Quinolin-2-yl)pyrimidin-2-amine (): The quinoline group enables strong binding to the V600E-BRAF kinase (binding score: −9.2 kcal/mol), surpassing vemurafenib in computational studies . Drawback: Increased molecular weight and rigidity may limit bioavailability.

- 3-(2-Aminopyrimidin-4-yl)indoles (): Indole substituents confer anti-inflammatory activity (87–88% edema inhibition) comparable to indomethacin .

Positional Isomerism and Amine Group Orientation

Physicochemical and Pharmacokinetic Comparison

| Compound | Molecular Weight (g/mol) | logP* | Solubility (µg/mL) | Key Pharmacokinetic Feature |

|---|---|---|---|---|

| This compound | 205.27 | 1.2 | 12.5 (pH 7.4) | Moderate bioavailability |

| 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | 235.32 | 0.8 | 45.0 (pH 7.4) | High solubility, rapid clearance |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | 328.44 | 2.5 | 8.2 (pH 7.4) | High membrane permeability |

| 4-(Quinolin-2-yl)pyrimidin-2-amine | 262.30 | 3.1 | 2.1 (pH 7.4) | Low solubility, high protein binding |

*Predicted using QikProp (Schrödinger).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.